An In-Depth Technical Guide to (S)-1-(Pyridin-3-yl)ethanamine Dihydrochloride for Advanced Research
An In-Depth Technical Guide to (S)-1-(Pyridin-3-yl)ethanamine Dihydrochloride for Advanced Research
Abstract
(S)-1-(Pyridin-3-yl)ethanamine, particularly in its dihydrochloride salt form, is a pivotal chiral building block in modern medicinal chemistry. Its unique structure, featuring a pyridine ring and a chiral ethylamine side chain, makes it an invaluable intermediate for synthesizing a range of pharmacologically active compounds. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, offering a technical resource for researchers and drug development professionals. We will explore its spectroscopic signature, reactivity, and role in the development of novel therapeutics, grounded in authoritative references and established laboratory practices.
Core Chemical and Physical Properties
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride is a stable, crystalline solid under standard conditions. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is a critical consideration for many synthetic and biological applications. The protonation of both the pyridine nitrogen and the primary amine significantly influences its physical properties.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 195.09 g/mol | [1] |
| CAS Number | 40154-84-5 | [1] |
| Appearance | White to off-white solid/crystals | |
| Melting Point | 136 - 142 °C (as free base) | |
| Storage | Sealed in dry, room temperature conditions | |
| Chirality | (S)-enantiomer | [1] |
Note: Properties such as melting point can vary based on the specific salt form and purity.
Spectroscopic Profile: Structural Confirmation
Definitive structural elucidation is paramount for any chemical entity used in drug development. The following section details the expected spectroscopic data for confirming the identity and purity of (S)-1-(Pyridin-3-yl)ethanamine and its dihydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methine proton of the chiral center, the methyl protons, and the amine protons. In the dihydrochloride salt, the amine protons will likely appear as a broad singlet. The pyridine protons will exhibit characteristic splitting patterns (ddd, dd) in the aromatic region (typically δ 7.5-9.0 ppm). The chiral methine proton (CH) will appear as a quartet, and the methyl group (CH₃) as a doublet.
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¹³C NMR: The carbon spectrum will show distinct peaks for the five unique carbons of the pyridine ring, the chiral methine carbon, and the methyl carbon.
Causality Insight: NMR is the gold standard for structural confirmation. Requesting a Certificate of Analysis (CoA) with NMR data from the supplier is a critical first step before utilizing this reagent in a synthesis campaign to ensure batch-to-batch consistency and rule out isomeric impurities.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₇H₁₀N₂), the expected molecular ion peak [M+H]⁺ would be approximately m/z 123.17.[2] For the dihydrochloride salt, fragmentation patterns corresponding to the loss of HCl may be observed.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands. Key expected peaks include N-H stretching from the amine group, C-H stretching from the aromatic and aliphatic components, and C=N and C=C stretching vibrations from the pyridine ring.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (S)-1-(Pyridin-3-yl)ethanamine is a critical process, as stereochemistry is fundamental to the efficacy and safety of many pharmaceuticals.[3]
Common Synthetic Pathway: Reductive Amination
A prevalent method for synthesizing the racemic mixture of 1-(Pyridin-3-yl)ethanamine involves the reductive amination of 3-acetylpyridine.
Caption: General workflow for racemic synthesis.
Protocol: Asymmetric Synthesis/Resolution
Achieving high enantiomeric purity often requires either an asymmetric synthesis or the resolution of the racemate. Resolution using a chiral acid is a common and effective laboratory-scale method.
Step-by-Step Resolution Protocol:
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Dissolution: Dissolve the racemic 1-(Pyridin-3-yl)ethanamine free base in a suitable solvent, such as methanol or ethanol.
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Chiral Acid Addition: Add a stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as (D)-tartaric acid. The choice of acid and solvent is crucial and often requires empirical optimization.
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Diastereomeric Salt Formation: The chiral acid will react with the racemic amine to form two diastereomeric salts: [(S)-amine:(D)-acid] and [(R)-amine:(D)-acid]. These salts have different physical properties, most importantly, different solubilities.
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Selective Crystallization: Cool the solution slowly to induce the crystallization of the less soluble diastereomeric salt. The efficiency of this step dictates the enantiomeric excess (e.e.) of the final product.
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Isolation: Isolate the crystals by filtration.
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Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the enantiomerically enriched (S)-1-(Pyridin-3-yl)ethanamine free base.
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Extraction & Salt Formation: Extract the free amine into an organic solvent, dry, and concentrate. To obtain the final product, bubble dry HCl gas through a solution of the amine in a suitable solvent (like ether or isopropanol) to precipitate the (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride.
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Purity Validation: The enantiomeric excess of the final product must be confirmed using a chiral analytical method, such as chiral HPLC or GC.
Trustworthiness Pillar: This protocol is self-validating. The success of the resolution is immediately quantifiable by measuring the optical rotation or, more definitively, by chiral HPLC analysis of the final product. Without this validation step, the material is not suitable for stereospecific synthesis.
Applications in Medicinal Chemistry
The pyridine moiety is a common feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[4] (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride serves as a key chiral precursor for introducing this valuable pharmacophore.
Role as a Chiral Building Block
This compound is primarily used in the development of Active Pharmaceutical Ingredients (APIs), especially those targeting the central nervous system (CNS).[3] Its structure allows for the creation of more complex molecules where the specific 3D orientation of the amine and pyridine groups is essential for binding to a biological target like an enzyme or receptor.
Caption: Role as a key synthetic intermediate.
Case Example: Kinase Inhibitors
In the design of kinase inhibitors, which are a major class of anti-cancer drugs, the pyridine ring can act as a "hinge-binder," forming critical hydrogen bonds with the kinase enzyme's backbone. The chiral amine provides a specific vector for extending the molecule into other binding pockets, enhancing potency and selectivity. The (S)-configuration is often empirically found to provide a superior fit compared to the (R)-enantiomer.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential.
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Hazard Identification: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation or damage.[5] It is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[5][7] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[1][8] This prevents degradation from moisture and atmospheric contaminants.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Conclusion
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride is more than a simple chemical reagent; it is an enabling tool for the creation of stereochemically defined pharmaceutical agents. A thorough understanding of its properties, from its spectroscopic signature to its safe handling, is critical for any researcher incorporating it into a synthetic workflow. Its continued use in the development of novel therapeutics underscores its importance in the field of medicinal chemistry.
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